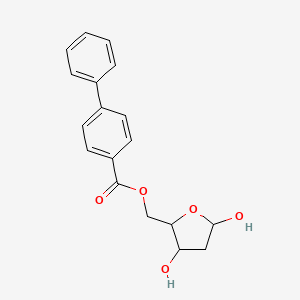
(3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dihidroxi oxolan-2-il)metil 4-fenilbenzoato es un compuesto orgánico que presenta una estructura única que combina un anillo dihidroxi oxolano y una porción de fenilbenzoato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3,5-Dihidroxi oxolan-2-il)metil 4-fenilbenzoato típicamente involucra la esterificación del ácido 4-fenilbenzoico con (3,5-dihidroxi oxolan-2-il)metanol. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en condiciones anhidras para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3,5-Dihidroxi oxolan-2-il)metil 4-fenilbenzoato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo en el anillo oxolano pueden oxidarse para formar compuestos carbonílicos.
Reducción: El grupo éster puede reducirse al alcohol correspondiente.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Reactivos como el bromo (Br2) o el ácido nítrico (HNO3) pueden utilizarse para la sustitución aromática electrofílica.
Productos Principales
Oxidación: Formación de dicetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes primarios.
Sustitución: Formación de derivados bromados o nitrados.
Aplicaciones Científicas De Investigación
(3,5-Dihidroxi oxolan-2-il)metil 4-fenilbenzoato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor para moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus potenciales efectos terapéuticos, particularmente en sistemas de administración de fármacos debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (3,5-Dihidroxi oxolan-2-il)metil 4-fenilbenzoato involucra su interacción con objetivos moleculares específicos. Los grupos hidroxilo en el anillo oxolano pueden formar enlaces de hidrógeno con macromoléculas biológicas, influyendo en su estructura y función. Además, la porción de fenilbenzoato puede interactuar con regiones hidrofóbicas de las proteínas, afectando su actividad y estabilidad.
Comparación Con Compuestos Similares
Compuestos Similares
Metil 2-((3-(3-metoxifenil)-4-oxo-3,4-dihidroquinazolin-2-il)tio)acetato: Comparte un grupo funcional éster similar, pero difiere en la estructura central.
2,3-Dihidro-3,5-dihidroxi-6-metil-4H-piran-4-ona: Contiene un grupo dihidroxi y una estructura cíclica, pero carece de la porción de fenilbenzoato.
Unicidad
(3,5-Dihidroxi oxolan-2-il)metil 4-fenilbenzoato es único debido a su combinación de un anillo dihidroxi oxolano y una porción de fenilbenzoato, lo que le confiere propiedades químicas y biológicas distintivas. Esta singularidad estructural lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C18H18O5 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
(3,5-dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate |
InChI |
InChI=1S/C18H18O5/c19-15-10-17(20)23-16(15)11-22-18(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,19-20H,10-11H2 |
Clave InChI |
VZSJFDWLUVEKDD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


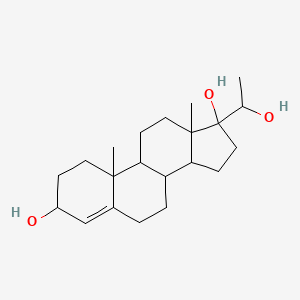
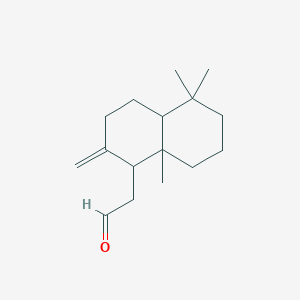
![10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12289726.png)
![[3aR-(3aalpha,4alpha,6aalpha)]-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-amine](/img/structure/B12289729.png)


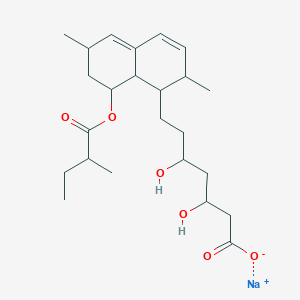

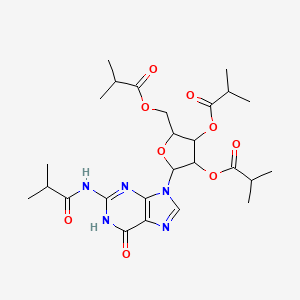
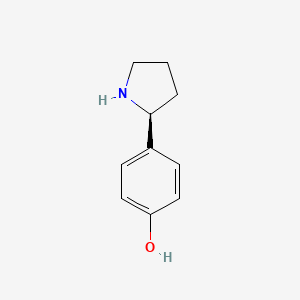
![(16-Acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl) acetate](/img/structure/B12289779.png)
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B12289792.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B12289804.png)
